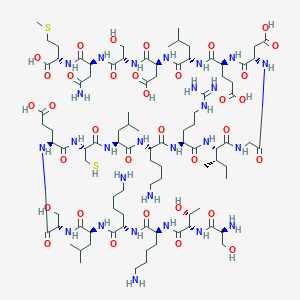
Bax BH3 peptide (55-74), wild type
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bax BH3 peptide (55-74), wild type, is a 20-amino acid peptide derived from the Bcl-2 family protein Bax. This peptide is known for its ability to induce apoptosis in various cell line models by disrupting interactions between pro-apoptotic and anti-apoptotic proteins . The sequence of this peptide is Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met .
准备方法
Synthetic Routes and Reaction Conditions
Bax BH3 peptide (55-74), wild type, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反应分析
Types of Reactions
Bax BH3 peptide (55-74), wild type, primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used for peptide bond formation.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Oxidizing Agents: Hydrogen peroxide or DMSO can be used for disulfide bond formation.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are used for disulfide bond reduction.
Major Products
The major product of these reactions is the this compound, itself. Analog peptides with modified sequences can also be produced through substitution reactions .
科学研究应用
Scientific Research Applications of Bax BH3 Peptide (55-74), Wild Type
This compound, is a 20-amino acid peptide derived from the BH3 domain of the BAX protein, a key regulator of apoptosis . This peptide is used in scientific research to induce apoptosis in cell line models, disrupt interactions between BAX and other proteins, and study the mechanisms of cell death .
Induction of Apoptosis
Bax BH3 peptide (55-74) is capable of inducing apoptosis in various cell line models . It achieves this by promoting cytochrome c release from isolated mitochondria . The BAX protein, under normal conditions, resides in the cytosol, maintained by BCL2L1/Bcl-xL, which prevents the accumulation of toxic BAX levels at the mitochondrial outer membrane (MOM) . However, under stress, BAX undergoes a conformational change, translocates to the mitochondrion membrane, and triggers apoptosis .
Disruption of Protein-Protein Interactions
The Bax BH3 peptide can disrupt the interactions between BAX and Bcl-2 or Bcl-XL .
Study of Apoptotic Pathways
Bax BH3 peptide (55-74) regulates apoptosis via the intrinsic pathway of cell death . BAX and BAK are core regulators of this pathway, becoming activated upon apoptotic stimuli .
Met-74 and Pro-survival Proteins
The methionine residue at position 74 (Met-74) in BAX is critical for its interaction with pro-survival proteins . Mutations of Met-74 disrupt these interactions, and cells expressing these mutants are more sensitive to BH3 mimetic compounds like ABT-737 .
作用机制
Bax BH3 peptide (55-74), wild type, exerts its effects by interacting with anti-apoptotic proteins such as Bcl-2 and Bcl-XL. This interaction disrupts the protective function of these proteins, leading to the release of cytochrome c from mitochondria and the activation of the intrinsic apoptotic pathway. The peptide promotes the oligomerization of Bax, which forms pores in the mitochondrial membrane, facilitating cytochrome c release and subsequent caspase activation .
相似化合物的比较
Similar Compounds
Bax BH3 peptide (55-74), mutant: A variant with specific amino acid substitutions.
Bcl-2 BH3 peptide: Another member of the Bcl-2 family with similar apoptotic functions.
Bcl-XL BH3 peptide: A peptide derived from the Bcl-XL protein with pro-apoptotic activity
Uniqueness
Bax BH3 peptide (55-74), wild type, is unique due to its specific sequence and ability to induce apoptosis by targeting the intrinsic pathway. Its effectiveness in disrupting Bax/Bcl-2 and Bax/Bcl-XL interactions sets it apart from other BH3 peptides .
属性
分子式 |
C93H163N27O34S2 |
|---|---|
分子量 |
2267.6 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H163N27O34S2/c1-11-47(8)72(90(151)102-39-67(126)103-61(37-70(131)132)85(146)107-54(23-25-68(127)128)78(139)112-58(34-45(4)5)82(143)115-62(38-71(133)134)86(147)117-64(42-123)88(149)114-60(36-66(98)125)84(145)110-56(92(153)154)27-32-156-10)119-80(141)53(22-18-31-101-93(99)100)105-75(136)50(19-12-15-28-94)106-81(142)57(33-44(2)3)113-89(150)65(43-155)118-79(140)55(24-26-69(129)130)108-87(148)63(41-122)116-83(144)59(35-46(6)7)111-77(138)51(20-13-16-29-95)104-76(137)52(21-14-17-30-96)109-91(152)73(48(9)124)120-74(135)49(97)40-121/h44-65,72-73,121-124,155H,11-43,94-97H2,1-10H3,(H2,98,125)(H,102,151)(H,103,126)(H,104,137)(H,105,136)(H,106,142)(H,107,146)(H,108,148)(H,109,152)(H,110,145)(H,111,138)(H,112,139)(H,113,150)(H,114,149)(H,115,143)(H,116,144)(H,117,147)(H,118,140)(H,119,141)(H,120,135)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,99,100,101)/t47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1 |
InChI 键 |
JEUJPRDOTFWCHJ-RRRSFJALSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















